2-Fluoro-5-methoxypyridin-3-ol
Overview
Description
2-Fluoro-5-methoxypyridin-3-ol is a chemical compound with the molecular formula C6H6FNO2 . It has a molecular weight of 143.12 . This compound is typically stored at temperatures between 2-8°C . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-methoxypyridin-3-ol is 1S/C6H6FNO2/c1-10-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Fluoro-5-methoxypyridin-3-ol is a solid at room temperature . It has a molecular weight of 143.12 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Chemical Synthesis
“2-Fluoro-5-methoxypyridin-3-ol” is used in chemical synthesis . It’s a relatively stable, readily prepared compound that has been used in various chemical reactions .
Suzuki–Miyaura Coupling
This compound has been mentioned in the context of Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Hydromethylation
The compound has been applied in hydromethylation sequences . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Chromatography
A compound with a similar structure, containing a 3,4-bis(2-fluoro-5-trifluoromethyl phenyl)-2,5-diphenyl phenyl side chain, was used to improve chromatographic selectivity . The high polarizability of the side chain was expected to enhance the chromatographic properties .
Anti-inflammatory Activity
Compounds with similar structures have been investigated as anti-inflammatory agents . Some benzylidene-substituted DHN derivatives could be used as potential Bcl-2 inhibitors .
Potential Bcl-2 Inhibitors
As mentioned above, some benzylidene-substituted DHN derivatives could be used as potential Bcl-2 inhibitors . Bcl-2 is a family of regulator proteins that regulate cell death (apoptosis), by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Safety and Hazards
The safety data sheet for 2-Fluoro-5-methoxypyridin-3-ol indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-fluoro-5-methoxypyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIJKVHPBURIRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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